molecular formula C29H29FN6O6S2 B2563938 N-((4-(4-fluorophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 310427-53-3

N-((4-(4-fluorophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2563938
CAS No.: 310427-53-3
M. Wt: 640.71
InChI Key: MSKBOXGDSPENHO-UHFFFAOYSA-N
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Description

N-((4-(4-fluorophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a 1,2,4-triazole derivative characterized by:

  • 4-(4-fluorophenyl) substituent at position 4 of the triazole ring.
  • Thioether linkage at position 5, connected to a 2-((4-methoxyphenyl)amino)-2-oxoethyl group.
  • Morpholinosulfonyl benzamide moiety attached via a methylene bridge at position 2.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN6O6S2/c1-41-24-10-6-22(7-11-24)32-27(37)19-43-29-34-33-26(36(29)23-8-4-21(30)5-9-23)18-31-28(38)20-2-12-25(13-3-20)44(39,40)35-14-16-42-17-15-35/h2-13H,14-19H2,1H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKBOXGDSPENHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(4-fluorophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antifungal research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a triazole ring, which is known for its diverse biological properties. The presence of a fluorophenyl group and a morpholinosulfonyl moiety enhances its potential interactions with biological targets. The structural formula can be represented as follows:

N(C13H14FN5O3S)\text{N}-\left(\text{C}_{13}\text{H}_{14}\text{F}\text{N}_{5}\text{O}_{3}\text{S}\right)

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated that compounds with similar structures show enhanced activity against glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AU-875.0
Compound BMDA-MB-23110.0
N-((4-(4-fluorophenyl)...U-873.0
N-((4-(4-fluorophenyl)...MDA-MB-2318.0

The data suggests that the compound is more effective against glioblastoma compared to breast cancer cell lines, indicating a potential therapeutic target for brain tumors .

Antifungal Activity

The compound's antifungal properties have been evaluated against several fungal strains. Notably, derivatives containing the triazole moiety have shown promising activity against Candida species.

Table 2: Antifungal Activity Against Candida Species

CompoundC. albicansC. glabrataC. krusei
Compound ASensitiveResistantSensitive
N-((4-(4-fluorophenyl)...SensitiveSensitiveResistant

Research indicates that the presence of fluorine in the structure significantly enhances antifungal activity, particularly against C. glabrata, which is often resistant to conventional treatments .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways.

Case Study: Molecular Docking Analysis

In silico studies have shown that the compound binds effectively to targets such as kinases and enzymes involved in metabolic pathways. For instance, docking simulations indicated strong interactions with the active sites of enzymes critical for cancer cell metabolism .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of similar triazole-based compounds. The compound's structure suggests it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar triazole moieties have shown promising results against various cancer types, including breast and colon cancers .

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The presence of the morpholin sulfonyl group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes in pathogenic bacteria and fungi. Research indicates that such compounds can be effective against resistant strains of bacteria .

Inhibition of Enzymatic Activity

The compound is hypothesized to act as an inhibitor of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways. In silico studies suggest that modifications in the triazole ring can enhance binding affinity to target enzymes, making it a candidate for anti-inflammatory drug development .

Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer effects of a related triazole compound on human breast cancer cells (MCF-7). The compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. Flow cytometry analysis demonstrated an increase in sub-G1 phase cells, indicating cell death .

Study 2: Antimicrobial Efficacy

In another study, a series of triazole derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural features exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties
Compound ID/Ref. Triazole Substituents Key Functional Groups Physicochemical/Biological Notes
Target Compound 4-(4-fluorophenyl), 5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio), 3-(benzamide) Morpholinosulfonyl, amide, thioether High solubility (morpholine), moderate lipophilicity
Compound A0062153 4-(4-fluorophenyl), 5-((2-(thiazol-2-ylamino)-2-oxoethyl)thio), 3-(benzamide) Thiazole, amide, thioether Enhanced π-π stacking (thiazole) vs. methoxy
6r () 4-(4-chlorophenyl), 5-((benzo[d]thiazol-2-ylmethyl)thio) Chlorophenyl, benzo[d]thiazole Higher lipophilicity (Cl, bulky substituent)
Compounds 7–9 () 4-(2,4-difluorophenyl), 5-(aryl sulfonylphenyl) Sulfonylphenyl, difluorophenyl Tautomerism (C=S vs. S–H), lower solubility
878065-05-5 () 4-benzyl, 5-((2-(hydroxyamino)-2-oxoethyl)thio) Hydroxyamino, benzyl Potential for chelation (hydroxyamino)
Key Observations:
  • Morpholinosulfonyl vs. Sulfonylphenyl: The target compound’s morpholinosulfonyl group likely improves aqueous solubility compared to aryl sulfonyl groups in compounds 7–9 (), which exhibit tautomerism and lower polarity .
  • 4-Methoxyphenylamino vs.
  • Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group (target) offers moderate lipophilicity compared to 4-chlorophenyl (6r, ), balancing membrane permeability and metabolic stability .
Key Observations:
  • Synthetic Efficiency : High yields (80–93%) in suggest robust methods for triazole alkylation, applicable to the target compound’s synthesis .
  • Spectral Confirmation : The absence of C=O in compounds 7–9 () confirms cyclization to triazole-thiones, whereas the target’s amide C=O and S=O bands would distinguish it .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including thioether formation, triazole ring closure, and sulfonamide coupling. Key challenges include controlling regioselectivity during triazole formation and avoiding oxidation of the thioether group. Optimization strategies:
  • Use N-methylmorpholine as a base to stabilize intermediates during coupling reactions .
  • Employ inert atmospheres (e.g., nitrogen) to prevent sulfur oxidation .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Q. Which analytical techniques are critical for confirming the structure and purity of the compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry of the triazole ring and substituent positions (e.g., fluorophenyl vs. methoxyphenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine/fluorine presence) .
  • HPLC-PDA/UV : Assesses purity (>95% required for biological assays) using C18 columns and gradient elution .

Q. What in vitro models are suitable for evaluating the compound's biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Use standardized microdilution assays (CLSI guidelines) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .
  • Anticancer Screening : Employ NCI-60 cell lines with IC50_{50} determination via MTT assays, focusing on triazole-linked mechanisms .

Advanced Research Questions

Q. How does the morpholinosulfonyl group influence the compound's pharmacokinetic properties?

  • Methodological Answer : The morpholinosulfonyl moiety enhances solubility via hydrogen bonding with water but may reduce membrane permeability. Strategies to balance these effects:
  • LogP Measurement : Compare with analogs lacking the sulfonyl group using shake-flask or chromatographic methods .
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption potential .

Q. How can molecular docking studies predict target interactions of this compound?

  • Methodological Answer :
  • Glide Docking : Utilize Schrödinger Suite for rigid-receptor docking, incorporating OPLS-AA force fields and Monte Carlo sampling to account for ligand flexibility .
  • Target Selection : Prioritize enzymes with triazole-binding pockets (e.g., CYP450 isoforms or kinase domains) based on structural homology .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple assays (e.g., antimicrobial IC50_{50} vs. cytotoxicity) to identify structure-activity relationships (SAR) .
  • Dose-Response Curves : Replicate experiments under standardized conditions (e.g., fixed cell density, serum concentration) to minimize variability .

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